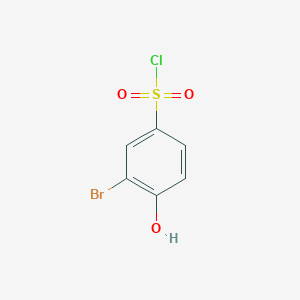

3-Bromo-4-hydroxybenzenesulfonyl chloride

説明

3-Bromo-4-hydroxybenzenesulfonyl chloride (C₆H₄BrClO₃S) is a sulfonyl chloride derivative characterized by a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a sulfonyl chloride (-SO₂Cl) group at the 1-position of the benzene ring. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, dyes, and pharmaceutical agents. Its hydroxyl group enhances polarity, influencing solubility in polar solvents, while the sulfonyl chloride moiety enables nucleophilic substitution reactions.

特性

分子式 |

C6H4BrClO3S |

|---|---|

分子量 |

271.52 g/mol |

IUPAC名 |

3-bromo-4-hydroxybenzenesulfonyl chloride |

InChI |

InChI=1S/C6H4BrClO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H |

InChIキー |

STKYSOLBHOVRHO-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-hydroxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-hydroxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity.

化学反応の分析

Types of Reactions

3-Bromo-4-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction: The hydroxyl group can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it acts as an electrophilic partner.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group.

Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the hydroxyl group.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

科学的研究の応用

3-Bromo-4-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used to modify biomolecules for research purposes.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 3-bromo-4-hydroxybenzene-1-sulfonyl chloride involves its functional groups. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical synthesis processes.

類似化合物との比較

Key Findings:

Substituent Effects on Reactivity: Electron-withdrawing groups (EWGs) like -CN ( ) and -CF₃ ( ) increase sulfonyl chloride reactivity toward nucleophiles. The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., methanol/water mixtures) but may reduce stability under acidic conditions. Methyl groups ( ) act as electron donors, reducing electrophilicity compared to EWGs.

Applications: Pharmaceuticals: Compounds with -CF₃ ( ) and -CN ( ) are prioritized for drug discovery due to enhanced metabolic stability. Agrochemicals: Methyl-substituted analogs ( ) are used in pesticide synthesis.

Safety and Handling :

生物活性

3-Bromo-4-hydroxybenzenesulfonyl chloride is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Bromo-4-hydroxybenzenesulfonyl chloride features a bromine atom and a hydroxy group on a benzene ring, linked to a sulfonyl chloride moiety. This configuration is crucial for its biological activity as it influences interactions with biological targets.

Biological Activity Overview

Research indicates that 3-Bromo-4-hydroxybenzenesulfonyl chloride exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, which can be attributed to its ability to interfere with bacterial cell wall synthesis.

- Anticancer Potential : Preliminary studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation and cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of sulfonamide compounds. In studies involving similar compounds, substituents on the aryl rings significantly influenced the activation of immune pathways. For instance, modifications such as the introduction of bromine or methoxy groups were evaluated for their impact on activity levels against NF-κB and ISRE signaling pathways .

Table 1: Summary of SAR Findings

| Compound | Substituent(s) | Biological Activity | Notes |

|---|---|---|---|

| Compound 1 | 4-chloro-2,5-dimethoxy | High NF-κB activation | Effective co-adjuvant |

| Compound 7 | 4-bromo | Moderate activity | Replacement of chloro with bromo |

| Compound 12 | 4-methoxy | Weakly active | Smaller alkoxy chain tolerated |

| 3-Bromo-4-hydroxybenzenesulfonyl chloride | Bromine, Hydroxy | Antimicrobial, Anticancer potential | Further studies needed |

Case Studies

- Antimicrobial Studies : A study reported the synthesis and evaluation of various sulfonamide derivatives, including those with similar structural motifs to 3-Bromo-4-hydroxybenzenesulfonyl chloride. These derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Research : Another investigation focused on CDK inhibitors where compounds structurally related to 3-Bromo-4-hydroxybenzenesulfonyl chloride demonstrated promising results in inhibiting cancer cell proliferation. The mechanism was linked to the disruption of the cell cycle through CDK inhibition .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。